tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate
Description
tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, an oxo group, and a carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.
Properties
Molecular Formula |
C12H20N2O4 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
tert-butyl N-[(3aS,6S,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-1,3-benzoxazol-6-yl]carbamate |
InChI |
InChI=1S/C12H20N2O4/c1-12(2,3)18-11(16)13-7-4-5-8-9(6-7)17-10(15)14-8/h7-9H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7-,8-,9-/m0/s1 |
InChI Key |
MKNVYGOHVSFPFV-CIUDSAMLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H]2[C@H](C1)OC(=O)N2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2C(C1)OC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate typically involves the reaction of tert-butyl carbamate with other chemical reagents under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of a 70% ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs or as a model compound in pharmacological studies.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include tert-Butyl carbamate, tert-Butyl oxo derivatives, and other carbamate-containing molecules. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
tert-Butyl ((3aS,6S,7aS)-2-oxooctahydrobenzo[d]oxazol-6-yl)carbamate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
